molecular formula C18H24FN3O2S2 B2866687 4-fluoro-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-89-4

4-fluoro-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2866687
CAS No.: 946356-89-4
M. Wt: 397.53
InChI Key: ISKUXXFTCADKTC-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24FN3O2S2 and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibitors

Sulfonamide derivatives have been extensively researched for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Hashimoto et al. (2002) discovered that introducing a fluorine atom into certain benzenesulfonamide derivatives preserved COX-2 potency and notably increased selectivity, leading to the identification of potent and selective COX-2 inhibitors for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibitors

Sulfonamide compounds have also been studied for their role in inhibiting kynurenine 3-hydroxylase, an enzyme involved in the metabolism of tryptophan along the kynurenine pathway, which is significant in neurodegenerative diseases. Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, demonstrating high-affinity inhibition of kynurenine 3-hydroxylase, suggesting potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial Agents

Sulfonamide derivatives have shown promising results as antimicrobial agents. Yolal et al. (2012) reported on the synthesis of eperezolid-like molecules, including sulfonamide derivatives, which revealed high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents (Yolal et al., 2012).

Zinc(II) Detection

The study of zinc(II) specific fluorophores, which are important in the study of intracellular Zn^2+, has involved sulfonamide derivatives. Kimber et al. (2001) explored fluorophores such as 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide and its analogues, which fluoresce strongly when bound by Zn^2+, providing insights into the factors affecting the fluorescence of such fluorophores (Kimber et al., 2001).

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-14-11-16(3-4-17(14)19)26(23,24)20-12-18(15-5-10-25-13-15)22-8-6-21(2)7-9-22/h3-5,10-11,13,18,20H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKUXXFTCADKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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